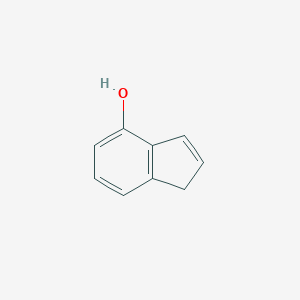
1H-Inden-4-ol
Descripción general
Descripción
1H-Inden-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H8O and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1H-Inden-4-ol serves as a crucial building block in the development of several pharmaceuticals. Its derivatives have been studied for various biological activities, including:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, metal complexes derived from this compound have shown promising results in inhibiting the growth of MCF-7 (human breast adenocarcinoma) cells .
- Antimicrobial Properties : Several studies have highlighted the antimicrobial potential of this compound derivatives. These compounds have been evaluated for their effectiveness against various bacterial strains, demonstrating notable inhibitory effects .
Organic Synthesis
In organic synthesis, this compound is utilized as an intermediate for creating more complex organic compounds. Its reactivity allows for various transformations:
- Synthesis of Indene Derivatives : this compound can be transformed into different indene derivatives through oxidation and reduction reactions. For example, it can be oxidized to form ketones or reduced to generate alcohols and other functional groups.
- Building Block for Complex Molecules : The compound is often employed in the synthesis of complex molecules used in agrochemicals and fine chemicals, showcasing its versatility in synthetic pathways .
Case Study 1: Anticancer Complexes
A study focused on synthesizing metal(II) complexes from this compound derivatives revealed their potential as anticancer agents. The complexes demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the indene structure can enhance biological activity .
Case Study 2: Antimicrobial Activity
Research involving the antimicrobial properties of this compound derivatives showed effective inhibition against several pathogens. The study highlighted the structure-activity relationship (SAR), indicating that specific functional groups on the indene ring significantly influence antimicrobial efficacy .
Propiedades
Número CAS |
1194-60-1 |
|---|---|
Fórmula molecular |
C9H8O |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
1H-inden-4-ol |
InChI |
InChI=1S/C9H8O/c10-9-6-2-4-7-3-1-5-8(7)9/h1-2,4-6,10H,3H2 |
Clave InChI |
TZEIAPXWECOJGT-UHFFFAOYSA-N |
SMILES |
C1C=CC2=C1C=CC=C2O |
SMILES canónico |
C1C=CC2=C1C=CC=C2O |
Sinónimos |
1H-Inden-4-ol |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














